molecular formula C27H27BrOP+ B12059956 (4-ethoxyphenyl)methyl-triphenylphosphanium;hydrobromide

(4-ethoxyphenyl)methyl-triphenylphosphanium;hydrobromide

Cat. No.: B12059956
M. Wt: 478.4 g/mol
InChI Key: MZBKKJRCQNVENM-UHFFFAOYSA-N
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Description

(4-Ethoxyphenyl)methyl-triphenylphosphanium;hydrobromide is an organophosphorus compound with the molecular formula C27H26BrOP. It is a quaternary phosphonium salt, which is often used in organic synthesis and as a reagent in various chemical reactions. The compound is known for its stability and versatility in different chemical environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ethoxyphenyl)methyl-triphenylphosphanium;hydrobromide typically involves the reaction of triphenylphosphine with (4-ethoxyphenyl)methyl bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux in a suitable solvent such as toluene or dichloromethane. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxyphenyl)methyl-triphenylphosphanium;hydrobromide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.

    Reduction: It can be reduced to form the corresponding phosphine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products Formed

    Oxidation: Triphenylphosphine oxide.

    Reduction: Triphenylphosphine.

    Substitution: Various substituted phosphonium salts depending on the nucleophile used.

Scientific Research Applications

(4-Ethoxyphenyl)methyl-triphenylphosphanium;hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides for Wittig reactions.

    Biology: Employed in the study of biological systems, especially in the investigation of enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of (4-ethoxyphenyl)methyl-triphenylphosphanium;hydrobromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound can form stable intermediates with different substrates, facilitating the formation of desired products. Its molecular targets include various organic molecules and metal complexes, which it can modify through nucleophilic or electrophilic attack.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxybenzyl)triphenylphosphonium chloride: Similar in structure but with a methoxy group instead of an ethoxy group.

    Triphenylphosphine hydrobromide: Lacks the (4-ethoxyphenyl)methyl group but shares the triphenylphosphine core.

    Triphenylphosphine oxide: An oxidized form of triphenylphosphine.

Uniqueness

(4-Ethoxyphenyl)methyl-triphenylphosphanium;hydrobromide is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility. This structural variation can lead to different chemical behaviors and applications compared to its analogs.

Properties

Molecular Formula

C27H27BrOP+

Molecular Weight

478.4 g/mol

IUPAC Name

(4-ethoxyphenyl)methyl-triphenylphosphanium;hydrobromide

InChI

InChI=1S/C27H26OP.BrH/c1-2-28-24-20-18-23(19-21-24)22-29(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h3-21H,2,22H2,1H3;1H/q+1;

InChI Key

MZBKKJRCQNVENM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br

Origin of Product

United States

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